molecular formula C5H11ClN2O2 B13005954 (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13005954
M. Wt: 166.60 g/mol
InChI Key: KFYHJLCLHXYOLW-HJXLNUONSA-N
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Description

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and substituted amines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1

InChI Key

KFYHJLCLHXYOLW-HJXLNUONSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N.Cl

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl

Origin of Product

United States

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